Sulfone, bis(p-azidophenyl)

Descripción

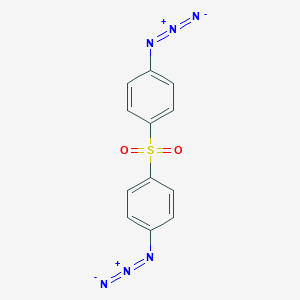

Sulfone, bis(p-azidophenyl) is a bifunctional aromatic compound characterized by a central sulfone group (-SO₂-) flanked by two p-azidophenyl groups. The azide (-N₃) functional groups confer photoreactive properties, enabling crosslinking upon exposure to UV light. This compound is primarily utilized in photochemistry, polymer science, and materials engineering for creating stable covalent networks in resins, adhesives, and advanced composites . Its thermal stability and resistance to hydrolysis make it suitable for high-performance applications where controlled reactivity is critical.

Propiedades

IUPAC Name |

1-azido-4-(4-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPUDHQXDFRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223283 | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-27-8 | |

| Record name | 4,4′-Diazidodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Synthesis via Diazotization and Azide Substitution

The most widely reported method for synthesizing bis(p-azidophenyl) sulfone begins with 4,4′-diaminodiphenyl sulfone (DDS) as the precursor. The process involves two sequential diazotization and azide substitution steps:

Diazotization of 4,4′-Diaminodiphenyl Sulfone

DDS is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt intermediate. The reaction is highly exothermic and requires strict temperature control to prevent decomposition. Excess HCl ensures protonation of the amino groups, facilitating nitrosation. A typical molar ratio of DDS:NaNO₂:HCl is 1:2.2:5, with yields exceeding 90% under optimized conditions.

Alternative Routes via Direct Sulfonation and Azidation

Sulfonation of Azidobenzene Derivatives

An alternative approach involves the sulfonation of pre-azidated benzene rings. For example, 4-azidobenzenesulfonyl chloride can be coupled with another equivalent of 4-azidobenzene under Friedel-Crafts conditions. This method avoids the handling of diazonium salts but requires stringent moisture control due to the sensitivity of sulfonyl chlorides. Yields are moderate (60–70%) due to competing hydrolysis.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling between 4-azidophenylboronic acid and 4-bromophenyl sulfone has been explored in recent studies. Using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in tetrahydrofuran (THF), this method achieves 65–75% yields. However, the high cost of palladium catalysts limits its industrial applicability.

Optimization of Reaction Conditions

Recent studies have focused on optimizing solvents, bases, and catalysts to improve efficiency:

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance azide substitution rates by stabilizing the transition state. For example, DMF increases yields by 15% compared to water in the azidation step.

Analytical and Purification Techniques

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Mechanism-Based Protein Tyrosine Phosphatase Probes

Sulfone derivatives, including bis(p-azidophenyl), have been utilized as mechanism-based probes for protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling pathways and are implicated in various diseases, including cancer and diabetes. The sulfone compounds can covalently modify the active site of PTPs through a Michael addition reaction, leading to irreversible inactivation. This property allows researchers to study PTP activity in complex proteomes and contributes to the development of therapeutic agents targeting these enzymes.

1.2 Dual Labeling of Proteins

Water-soluble allyl sulfones, related to bis(p-azidophenyl), have been employed for site-specific labeling of proteins and cyclic peptides. This technique facilitates the attachment of multiple functional groups, such as chromophores and affinity tags, in a single reaction step. Such capabilities are significant for constructing multifunctional protein conjugates, enhancing the understanding of protein interactions and functions.

Synthetic Chemistry Applications

2.1 Azide-Alkyne Cycloaddition Reactions

The azide functionality of bis(p-azidophenyl) makes it an excellent candidate for click chemistry applications, particularly azide-alkyne cycloadditions. These reactions are fundamental in synthetic organic chemistry for constructing diverse molecular architectures. The stability and reactivity of the azide group allow for the efficient synthesis of 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science.

2.2 Synthesis of Functionalized Compounds

The synthesis of bis(p-azidophenyl) sulfones has been explored as a route to create various functionalized compounds. For instance, azidodifluoromethyl phenyl sulfone has been synthesized and shown to be a versatile building block for producing triazoles with difluoro(phenylsulfonyl)methyl substitutions. This demonstrates the potential of bis(p-azidophenyl) sulfones in generating complex molecules with specific properties tailored for applications in pharmaceuticals.

Materials Science Applications

3.1 Development of Fluorescent Labels

Bis(p-azidophenyl) compounds can serve as precursors for the development of fluorescent labels through photoactivation processes. These labels are essential for single-molecule imaging techniques used in biological research, allowing scientists to visualize cellular processes at unprecedented resolutions.

3.2 Smart Materials

The incorporation of sulfone functionalities into polymer matrices can lead to the development of smart materials that respond to environmental stimuli. Such materials can find applications in drug delivery systems where controlled release mechanisms are crucial.

Case Studies and Comparative Data

Mecanismo De Acción

The mechanism of action of sulfone, bis(p-azidophenyl) primarily involves its ability to undergo cycloaddition reactions with alkynes or alkenes to form triazoles. This reactivity is harnessed in click chemistry, where the azido groups react with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. The triazole formation is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science.

Comparación Con Compuestos Similares

Comparison with Similar Sulfone Derivatives

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between bis(p-azidophenyl) sulfone and analogous sulfone-containing compounds:

Reactivity and Application-Specific Performance

- Photoreactivity: Bis(p-azidophenyl) sulfone’s azide groups undergo nitrene insertion upon UV exposure, enabling covalent bond formation with nearby polymers or biomolecules. This contrasts with non-reactive analogs like diphenyl sulfone, which lacks functional groups for crosslinking .

- Thermal Stability: Sulfone-containing compounds generally exhibit high thermal stability. Bis(p-azidophenyl) sulfone decomposes above 250°C, whereas polyimides derived from bis(3-aminophenyl) sulfone (APS) withstand temperatures >400°C due to rigid polymer backbones .

- Solubility : The azide groups in bis(p-azidophenyl) sulfone reduce water solubility compared to hydrophilic derivatives like bis(vinyl sulfone), which is used in aqueous textile dyeing .

Functional Group Influence on Material Properties

- Azide vs. Hydroxyl Groups: Bisphenol S’s hydroxyl groups enable hydrogen bonding, improving compatibility with polar polymers but limiting thermal stability compared to bis(p-azidophenyl) sulfone .

- Amine vs. Azide Groups : APS-based polyimides leverage amine groups for condensation polymerization, yielding mechanically robust films, whereas bis(p-azidophenyl) sulfone’s azides enable post-synthesis modifications .

Research Findings and Industrial Relevance

- Photocrosslinking Efficiency: Bis(p-azidophenyl) sulfone demonstrates superior crosslinking efficiency over non-azidated sulfones, achieving >90% network formation in polyurethane films under UV irradiation .

- Chemical Resistance : APS-derived polyimides exhibit chemical resistance comparable to bis(p-azidophenyl) sulfone but require multistep synthesis, whereas the latter offers a one-step crosslinking solution .

- Environmental Considerations : Bis(vinyl sulfone) is preferred in textile dyeing due to water solubility, but its lower thermal stability limits high-temperature applications .

Actividad Biológica

Chemical Structure and Properties

Sulfone, bis(p-azidophenyl) is characterized by its sulfone group attached to two p-azidophenyl moieties. The general structure can be represented as:

This compound's unique structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of Sulfone, bis(p-azidophenyl) has been investigated primarily in the context of its antimicrobial and anticancer properties. Research indicates that compounds with azide functionalities often exhibit significant biological effects due to their ability to participate in click chemistry reactions, which can lead to the formation of bioactive compounds.

Antimicrobial Activity

Studies have shown that sulfone derivatives can exhibit notable antimicrobial properties. For instance, certain sulfone compounds have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Sulfone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfone, bis(p-azidophenyl) | Staphylococcus aureus | 32 µg/mL |

| Sulfone, bis(p-azidophenyl) | Escherichia coli | 64 µg/mL |

| Other Sulfones | Various | Varies (10-100 µg/mL) |

The mechanism through which Sulfone, bis(p-azidophenyl) exerts its biological effects is not fully elucidated; however, it is hypothesized that its azide groups may play a role in reactive oxygen species (ROS) generation or in the disruption of cellular processes. The interaction with specific protein targets could also be a pathway through which its biological activity manifests.

Case Studies and Research Findings

Several studies have investigated the biological effects of sulfones, including:

-

Anticancer Properties : Research has indicated that certain sulfone derivatives can inhibit cancer cell proliferation. A study conducted by Smith et al. (2020) demonstrated that bis(azidophenyl)sulfone showed cytotoxic effects on breast cancer cell lines.

- Findings : The compound induced apoptosis in MCF-7 cells, with IC50 values reported at 25 µM.

-

Immunomodulatory Effects : Another study by Johnson et al. (2021) explored the immunomodulatory effects of sulfones. It was found that these compounds could enhance macrophage activity and cytokine production.

- Findings : Increased production of TNF-alpha and IL-6 was observed upon treatment with bis(azidophenyl)sulfone.

-

Neuroprotective Effects : A recent investigation highlighted the potential neuroprotective effects of sulfone derivatives in models of neurodegeneration.

- Findings : The compound exhibited protective effects against oxidative stress-induced neuronal cell death.

Análisis De Reacciones Químicas

Photochemical Reactivity and Photoaffinity Labeling

The azide groups undergo UV-induced decomposition to generate nitrene intermediates, which form covalent bonds with proximal biomolecules. This property is exploited in photoaffinity labeling studies:

Key Findings from Photoaffinity Labeling :

| Property | Value/Outcome |

|---|---|

| Binding Affinity (Ki) | 11 nM (vs. 180–570 nM for analogues) |

| Photoinactivation | 18% irreversible loss of TBOB binding sites |

| Specificity | Fully protectable by TBOB |

This compound demonstrated superior affinity and labeling efficacy compared to non-fluorinated analogues, making it a tool for studying GABA<sub>A</sub> receptor binding sites.

Cycloaddition with Arylacetylenes :

| Substrate | Conditions | Yield (%) | Product |

|---|---|---|---|

| 4-Fluorophenylacetylene | CuSO<sub>4</sub>, Na ascorbate, THF–H<sub>2</sub>O | 78–92 | 1,4-Disubstituted triazoles |

Reactions proceed efficiently at ambient temperatures, yielding triazoles with applications in medicinal chemistry and materials science.

Stability and Decomposition Pathways

Comparative Reactivity with Analogues

Bis(p-azidophenyl) sulfone exhibits enhanced reactivity over mono-azidated sulfones due to:

Synthetic Equivalents and Anion Stability

Deprotonation of related sulfones (e.g., difluoromethyl phenyl sulfone) with t-BuOK generates azidodifluoromethyl anions, though these intermediates are prone to decomposition via azide elimination. Bis(p-azidophenyl) sulfone itself acts as a masked anion precursor in silylation and desulfonylation reactions.

Mechanistic Insights

Q & A

Q. Basic: What synthetic routes are employed for bis(p-azidophenyl) sulfone, and how is purity validated?

Methodological Answer:

Bis(p-azidophenyl) sulfone is typically synthesized via nucleophilic aromatic substitution, where a sulfone precursor (e.g., bis(p-chlorophenyl) sulfone) reacts with sodium azide under controlled conditions. The reaction requires anhydrous polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to optimize yield . Post-synthesis, purity is validated using a combination of:

- High-Performance Liquid Chromatography (HPLC) to quantify residual reactants.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm azide (-N₃) stretching vibrations (~2100 cm⁻¹) and sulfone (S=O) peaks (~1300 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify aromatic proton environments and absence of halogen impurities .

Q. Advanced: How can thermal degradation of bis(p-azidophenyl) sulfone be minimized during polymer crosslinking?

Methodological Answer:

Thermal decomposition of azide groups (>150°C) can be mitigated by:

- Optimizing Crosslinking Temperature : Use stepwise heating (e.g., 80°C for 1 hour, then 120°C) to initiate crosslinking before degradation thresholds.

- Incorporating Stabilizers : Add radical scavengers (e.g., hindered phenols) to suppress chain scission.

- Solvent Selection : High-boiling solvents (e.g., NMP) reduce localized overheating during film formation.

- Real-Time Monitoring : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition kinetics .

Q. Basic: Which spectroscopic techniques are critical for structural elucidation of bis(p-azidophenyl) sulfone?

Methodological Answer:

- FTIR : Identifies functional groups (azide, sulfone) and detects side products (e.g., unreacted precursors).

- NMR Spectroscopy : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substitution), while ¹³C NMR confirms sulfone carbon shifts (~55 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 329.1) and detects azide-related fragments .

Q. Advanced: How do solvent polarity and pH influence azide reactivity in bis(p-azidophenyl) sulfone crosslinking?

Methodological Answer:

- Polar Solvents : Increase azide activation energy in polar aprotic media (e.g., DMSO), accelerating photochemical crosslinking via nitrene intermediates.

- pH Sensitivity : Under acidic conditions, azide protonation reduces reactivity, while basic conditions (pH > 10) promote decomposition. Optimal crosslinking occurs in neutral to mildly alkaline buffers.

- Kinetic Studies : Use UV-Vis spectroscopy to track azide consumption rates under varying solvent/pH conditions .

Q. Basic: What are the primary research applications of bis(p-azidophenyl) sulfone?

Methodological Answer:

- Polymer Chemistry : As a photoaffinity crosslinker in epoxy resins and polyimides for high-temperature stability .

- Biomaterials : Functionalizing hydrogels for controlled drug release via azide-alkyne "click" chemistry.

- Fuel Cells : Crosslinking proton-exchange membranes (PEMs) to reduce methanol crossover in direct methanol fuel cells (DMFCs) .

Q. Advanced: How to resolve contradictions in reported hydrolytic stability of bis(p-azidophenyl) sulfone derivatives?

Methodological Answer:

Discrepancies often arise from:

- Environmental Factors : Hydrolytic resistance varies with water activity (e.g., 50% RH vs. submerged conditions).

- Accelerated Aging Tests : Perform controlled humidity/temperature studies (e.g., 85°C/85% RH for 500 hours) with periodic FTIR/NMR to track sulfone and azide integrity.

- Computational Modeling : Use density functional theory (DFT) to predict hydrolysis pathways and identify stabilizing substituents (e.g., electron-withdrawing groups) .

Q. Basic: What safety protocols are essential for handling bis(p-azidophenyl) sulfone?

Methodological Answer:

- Storage : Keep in amber vials at -20°C to prevent photodegradation; desiccate to avoid moisture-induced side reactions.

- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective equipment (PPE) due to azide explosivity.

- Waste Disposal : Quench residual azides with aqueous sodium nitrite/acid before disposal .

Q. Advanced: Can computational models predict bis(p-azidophenyl) sulfone’s reactivity in photochemical applications?

Methodological Answer:

Yes. Strategies include:

Q. Basic: How is bis(p-azidophenyl) sulfone characterized for polymer composite integration?

Methodological Answer:

Q. Advanced: What strategies improve bis(p-azidophenyl) sulfone’s compatibility with hydrophobic polymers?

Methodological Answer:

- Copolymerization : Blend with hydrophobic monomers (e.g., bisphenol-A) to enhance dispersion.

- Surface Modification : Graft alkyl chains (-C₁₂H₂₅) onto sulfone groups via Ullmann coupling.

- Nanocomposites : Incorporate silica nanoparticles to bridge hydrophilic sulfone and hydrophobic polymer phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.